Cas no 1354705-50-2 (4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole)
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole
- 1H-Pyrazole, 4-iodo-3,5-dimethyl-1-propyl-
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- Inchi: 1S/C8H13IN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3
- InChI Key: FMWPZVYUGWLKFW-UHFFFAOYSA-N
- SMILES: N1(CCC)C(C)=C(I)C(C)=N1
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499541-1g |
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 97% | 1g |
$103 | 2022-06-13 | |
| Chemenu | CM499541-5g |
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 97% | 5g |
$277 | 2022-06-13 | |
| Enamine | EN300-1300955-50mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1300955-100mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1300955-250mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1300955-500mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1300955-1000mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1300955-2500mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1300955-5000mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1300955-10000mg |
4-iodo-3,5-dimethyl-1-propyl-1H-pyrazole |
1354705-50-2 | 10000mg |
$2393.0 | 2023-09-30 |
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole
Introduction to 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS No. 1354705-50-2)
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 1354705-50-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of an iodine substituent at the 4-position, combined with methyl and propyl groups at the 3 and 1 positions respectively, imparts unique reactivity and functional properties that make it a valuable intermediate in synthetic chemistry.
The structure of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole features a six-membered aromatic ring containing two nitrogen atoms, with substituents arranged in a manner that enhances its potential utility in various chemical transformations. The iodine atom at the 4-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the synthesis of complex organic molecules. Additionally, the methyl and propyl groups contribute to steric and electronic effects that can influence the compound's interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their therapeutic applications. Pyrazole derivatives have emerged as particularly promising candidates due to their ability to modulate various biological pathways. Specifically, 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole has been explored in several preclinical studies for its potential role in drug discovery. Its unique structural features make it a versatile scaffold for designing molecules with targeted biological activity.
One of the most compelling aspects of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is its utility as a building block in medicinal chemistry. Researchers have leveraged its reactivity to develop novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives can interact with enzymes and receptors involved in disease pathways, offering potential therapeutic benefits. The iodine substituent allows for facile introduction of additional functional groups, enabling the creation of libraries of compounds for high-throughput screening.
The synthesis of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole typically involves multi-step organic transformations starting from readily available precursors. The process often begins with the formation of the pyrazole core through condensation reactions between hydrazines and α-haloketones or ketones. Subsequent functionalization steps introduce the methyl and propyl groups at the 3 and 1 positions, respectively. Finally, electrophilic aromatic substitution is employed to install the iodine atom at the 4-position. This synthetic route highlights the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.
Recent advancements in synthetic methodologies have further enhanced the efficiency of producing 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole. For example, transition-metal-catalyzed reactions have enabled more streamlined pathways compared to traditional methods. These improvements not only reduce production costs but also minimize waste generation, aligning with green chemistry principles. Such innovations are critical in ensuring sustainable practices within the pharmaceutical industry.
The biological activity of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole has been extensively studied in vitro and in vivo. Preliminary findings suggest that it exhibits promising interactions with biological targets relevant to several diseases. For instance, derivatives of this compound have shown inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory responses. Additionally, its ability to cross cell membranes makes it an attractive candidate for drug delivery systems.
In conclusion,4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS No. 1354705-50-2) represents a significant advancement in heterocyclic chemistry with broad implications for drug discovery and development. Its unique structural features and reactivity make it a valuable tool for researchers seeking to design novel therapeutic agents. As ongoing studies continue to uncover its potential applications,this compound is poised to play a crucial role in future medical innovations.
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